![molecular formula C16H23BrO2 B14294775 1-{3-Bromo-4-[(octan-2-yl)oxy]phenyl}ethan-1-one CAS No. 116331-95-4](/img/structure/B14294775.png)
1-{3-Bromo-4-[(octan-2-yl)oxy]phenyl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-Bromo-4-[(octan-2-yl)oxy]phenyl}ethan-1-one is an organic compound characterized by the presence of a bromine atom, an octan-2-yloxy group, and a phenyl ring
Vorbereitungsmethoden
The synthesis of 1-{3-Bromo-4-[(octan-2-yl)oxy]phenyl}ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-hydroxybenzaldehyde and octan-2-ol.
Reaction Conditions: The hydroxyl group of the benzaldehyde is first converted to an octan-2-yloxy group through an etherification reaction using octan-2-ol in the presence of an acid catalyst.
Formation of the Ketone: The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form the final product.
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-{3-Bromo-4-[(octan-2-yl)oxy]phenyl}ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or vinyl group.
Common reagents for these reactions include nucleophiles like amines or thiols for substitution, reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation.
Wissenschaftliche Forschungsanwendungen
1-{3-Bromo-4-[(octan-2-yl)oxy]phenyl}ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the design of haptens for the screening of specific antibodies.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-{3-Bromo-4-[(octan-2-yl)oxy]phenyl}ethan-1-one involves its interaction with specific molecular targets. The bromine atom and the octan-2-yloxy group can participate in various binding interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-{3-Bromo-4-[(octan-2-yl)oxy]phenyl}ethan-1-one can be compared with other similar compounds such as:
2-Bromo-1-{4-hydroxy-3-(hydroxymethyl)phenyl}ethan-1-one: Similar structure but with different substituents on the phenyl ring.
1-{4-[(3-Bromo-2-hydroxy)phenyl]ethan-1-one}: Another brominated phenyl ethanone with different functional groups.
These comparisons highlight the unique features of this compound, such as the presence of the octan-2-yloxy group, which can influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
116331-95-4 |
|---|---|
Molekularformel |
C16H23BrO2 |
Molekulargewicht |
327.26 g/mol |
IUPAC-Name |
1-(3-bromo-4-octan-2-yloxyphenyl)ethanone |
InChI |
InChI=1S/C16H23BrO2/c1-4-5-6-7-8-12(2)19-16-10-9-14(13(3)18)11-15(16)17/h9-12H,4-8H2,1-3H3 |
InChI-Schlüssel |
BECFMKUPTVLDKK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)OC1=C(C=C(C=C1)C(=O)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate](/img/structure/B14294692.png)
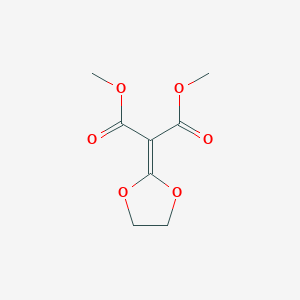
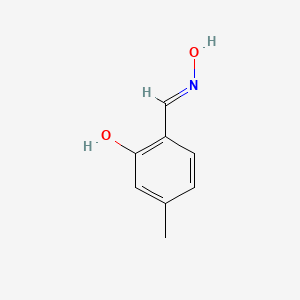
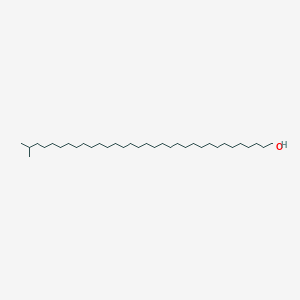
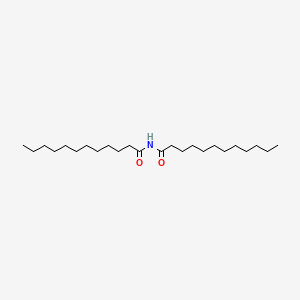
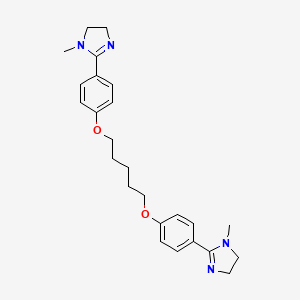
![N,3-Diphenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B14294727.png)
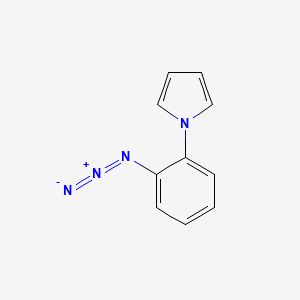
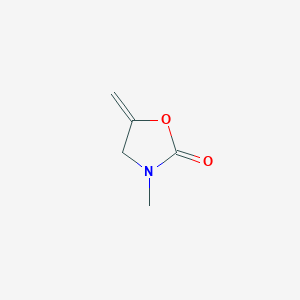
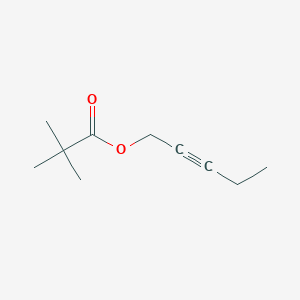
![2',3,5,6'-Tetranitro[1,1'-biphenyl]-2-amine](/img/structure/B14294742.png)
![Dimethyl 2-[(triethylsilyl)methyl]pentanedioate](/img/structure/B14294750.png)
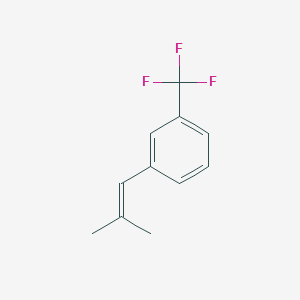
![1-[3-(Cyclohexylamino)propyl]-3,3,5,5-tetramethylpiperazin-2-one](/img/structure/B14294767.png)
